molecular formula C25H18F3N5OS B11525681 2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11525681
M. Wt: 493.5 g/mol
InChI Key: PROLANFKQNJXTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of triazinoindole derivatives, which are characterized by their fused ring systems and diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Triazinoindole Core: The initial step involves the construction of the triazinoindole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.

    Attachment of the Sulfanyl Group: The sulfanyl group is incorporated through a thiolation reaction, typically using thiol reagents.

    Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate with 3-(trifluoromethyl)phenylacetic acid or its derivatives under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazinoindole core or the acetamide moiety, potentially altering the compound’s biological activity.

    Substitution: The benzyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., basic or acidic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity.

Scientific Research Applications

2-[(5-Benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide has been explored for various scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It has shown potential as a bioactive molecule, with studies indicating its ability to interact with biological targets such as enzymes and receptors.

    Medicine: Preliminary research suggests that the compound may possess anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.

    Industry: Its unique structural features make it useful in the design of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide exerts its effects involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity. For example, it could inhibit enzyme function by occupying the active site or alter receptor signaling by binding to receptor sites.

    Pathways Involved: The compound’s effects may involve pathways related to cell proliferation, apoptosis, or inflammation. For instance, it could induce apoptosis in cancer cells by activating caspase pathways or reduce inflammation by inhibiting pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

    5-Benzyl-5H-[1,2,4]triazino[5,6-b]indole Derivatives: These compounds share the triazinoindole core but differ in their substituents, leading to variations in biological activity and chemical properties.

    Trifluoromethylphenylacetamides: Compounds with similar acetamide moieties but different core structures, which may exhibit distinct pharmacological profiles.

Uniqueness

2-[(5-Benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its combination of a triazinoindole core with a trifluoromethylphenylacetamide moiety. This structural arrangement imparts specific physicochemical properties and biological activities that distinguish it from other compounds in its class.

Properties

Molecular Formula

C25H18F3N5OS

Molecular Weight

493.5 g/mol

IUPAC Name

2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C25H18F3N5OS/c26-25(27,28)17-9-6-10-18(13-17)29-21(34)15-35-24-30-23-22(31-32-24)19-11-4-5-12-20(19)33(23)14-16-7-2-1-3-8-16/h1-13H,14-15H2,(H,29,34)

InChI Key

PROLANFKQNJXTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.